

CAS number and molecular formula of 4-Pyrimidine methanamine

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Compound of Interest

Compound Name: 4-Pyrimidine methanamine

Cat. No.: B030526

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An In-depth Technical Guide to 4-Pyrimidine Methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrimidine methanamine, also known as (pyrimidin-4-yl)methanamine, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methanamine group. This molecule serves as a valuable synthetic intermediate in the development of pharmacologically active compounds. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of **4-pyrimidine methanamine**, presenting available data in a structured format to support research and development endeavors.

Chemical and Physical Properties

4-Pyrimidine methanamine is commercially available primarily as a free base and as a hydrochloride salt. The fundamental properties are summarized below.

| Property | 4-Pyrimidine Methanamine (Free Base) | 4-Pyrimidine Methanamine Hydrochloride | Reference(s) |
|-------------------|--|---|--------------|
| CAS Number | 45588-79-2 | 1138011-17-2 | [1][2] |
| Molecular Formula | C ₅ H ₇ N ₃ | C ₅ H ₇ N ₃ •HCl | [1][3] |
| Molecular Weight | 109.13 g/mol | 145.6 g/mol | [1][3] |
| Appearance | Colorless solid or liquid | Crystalline solid | [2][3] |
| Solubility | Soluble in water | Data not available | [2] |
| λ _{max} | Data not available | 244 nm | [3] |
| Boiling Point | 224.3±15.0 °C (Predicted) | Data not available | |
| Density | 1.138±0.06 g/cm ³ (Predicted) | Data not available | |
| pKa | 7.46±0.29 (Predicted) | Data not available | |

Synthesis of 4-Pyrimidine Methanamine

While a specific, detailed experimental protocol for the synthesis of **4-pyrimidine methanamine** is not readily available in the reviewed literature, a general and plausible synthetic route can be extrapolated from established pyrimidine synthesis methodologies. A common approach involves the reduction of a corresponding nitrile.

A representative synthesis could start from 4-cyanopyrimidine. The reduction of the nitrile group to a primary amine can be achieved using various reducing agents.

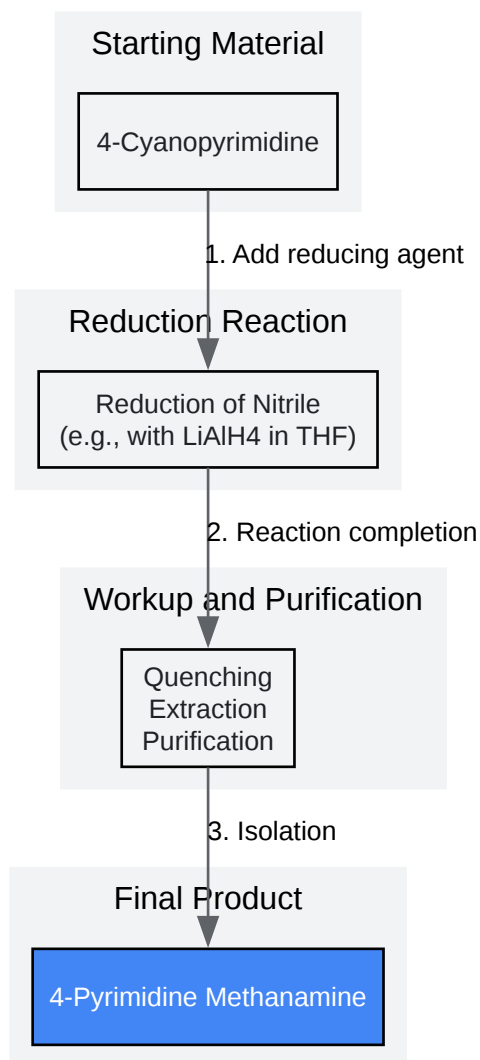
Representative Experimental Protocol (Hypothetical):

To a solution of 4-cyanopyrimidine (1.0 eq) in an appropriate solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether, a reducing agent like lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for a

specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure to yield **4-pyrimidine methanamine**. Further purification may be achieved by chromatography or distillation.

Below is a conceptual workflow for this synthesis.

Conceptual Synthesis of 4-Pyrimidine Methanamine



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A conceptual workflow for the synthesis of **4-pyrimidine methanamine**.

Biological Activity and Potential Applications

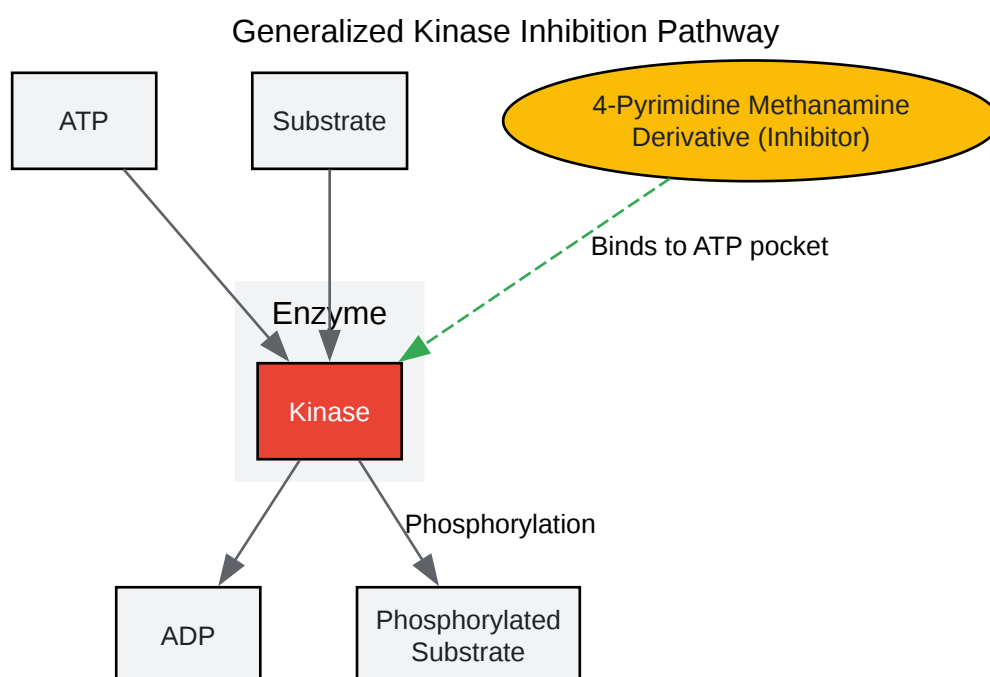
The pyrimidine nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] While specific biological data for **4-pyrimidine methanamine** is

sparse in publicly available literature, its structural motif suggests potential as a building block for kinase inhibitors and other targeted therapies.

One source suggests that (pyrimidin-4-ylmethyl)amine dihydrochloride may act as a kinase inhibitor, specifically targeting Jak3, which is involved in inflammatory and immune responses. [2] However, detailed studies and quantitative data to support this are not readily available.

The broader class of aminopyrimidines has been explored for various therapeutic targets. For instance, derivatives have been investigated as BACE1 inhibitors for Alzheimer's disease, CDK2 inhibitors for cancer therapy, and PLK4 inhibitors with antiproliferative activity. [5][6][7][8]

Given the limited specific data, a generalized signaling pathway for a hypothetical kinase inhibitor based on the **4-pyrimidine methanamine** scaffold is presented below. This diagram illustrates a common mechanism where a small molecule inhibitor blocks the ATP binding site of a kinase, thereby preventing the phosphorylation of a downstream substrate and inhibiting a signaling cascade.



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A generalized kinase inhibition pathway potentially relevant to **4-pyrimidine methanamine** derivatives.

Conclusion

4-Pyrimidine methanamine is a readily accessible chemical entity with significant potential as a scaffold in drug discovery. While specific biological and detailed physicochemical data for this compound are not extensively documented, the well-established importance of the pyrimidine core in medicinal chemistry suggests that derivatives of **4-pyrimidine methanamine** could be of considerable interest. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to explore the full potential of this compound in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations.

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